molecular formula C17H18N4O3S B7434597 N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide

Cat. No.: B7434597
M. Wt: 358.4 g/mol
InChI Key: ORHWKQOEWQQZIO-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c18-25(23,24)11-3-6-17(22)20-14-7-9-15(10-8-14)21-16-5-2-1-4-13(16)12-19-21/h1-2,4-5,7-10,12H,3,6,11H2,(H,20,22)(H2,18,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWKQOEWQQZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN2C3=CC=C(C=C3)NC(=O)CCCS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide typically involves the reaction of 4-indazol-1-ylphenylamine with 4-sulfamoylbutanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanoic acid
  • N-(4-indazol-1-ylphenyl)-4-sulfamoylbutylamine
  • N-(4-indazol-1-ylphenyl)-4-sulfamoylbutyl chloride

Uniqueness

N-(4-indazol-1-ylphenyl)-4-sulfamoylbutanamide stands out due to its unique combination of an indazole ring and a sulfonamide group, which imparts distinct chemical and biological properties

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